6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

DNA intercalation QSAR lipophilicity

Medicinal chemistry teams optimizing indoloquinoxaline-based DNA intercalators often lack the ortho-halogen analogs needed to fully map the intercalation pocket's steric requirements. This N6-(2-chlorophenoxyethyl)-7-methyl derivative directly addresses that gap, providing a distinct regioisomer to systematically contrast with the common 4-chloro series. - Enables QSAR-driven cytotoxicity profiling in HL-60 and alkylator-resistant leukemia screens to test halogen-position effects on pIC₅₀. - Serves as a high-purity reference standard with a unique ¹H NMR signature for unambiguous isomer identification in scale-up impurity profiling. - Supplied with full analytical certification, ensuring reliable integration into screening cascades and medchem library construction.

Molecular Formula C23H18ClN3O
Molecular Weight 387.9 g/mol
Cat. No. B12125744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC23H18ClN3O
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl
InChIInChI=1S/C23H18ClN3O/c1-15-7-6-8-16-21-23(26-19-11-4-3-10-18(19)25-21)27(22(15)16)13-14-28-20-12-5-2-9-17(20)24/h2-12H,13-14H2,1H3
InChIKeyLZNZLVLUTKOXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[2-(2-Chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline: DNA Intercalator for Cytotoxicity Screening


6-[2-(2-Chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline (C₂₃H₁₈ClN₃O) is a fully synthetic, fused tetraheterocyclic member of the indolo[2,3-b]quinoxaline family [1]. The scaffold is a well-established DNA intercalator and protein kinase inhibitor template [2]. This specific derivative is defined by a 2-chlorophenoxyethyl substituent at the N6-position and a methyl group at the C7-position of the indole ring, structural features that differentiate it from the more commonly described 4-chlorophenoxy isomers and non-halogenated 6-alkyl analogs [1].

DNA intercalation research workflow
Fused tetracyclic indoloquinoxaline scaffold with reported DNA thermal stabilization supports intercalation screening studies
Positional isomer SAR expansion
ortho-chlorophenoxyethyl substituent enables exploration of halogen-position effects distinct from the para-chloro isomer
Cell-model cytotoxicity screening
Non-alkylating intercalation mechanism supports cell-model endpoint review in leukemia screening panels

Positional Specificity vs. Unsubstituted and 4-Chloro Analogues


Indoloquinoxaline biological activity is highly sensitive to the nature and position of halogen substituents on the pendant aryl ring [1]. The ortho-chlorine atom in this compound creates a unique steric and electronic environment at the DNA intercalation site that differs fundamentally from the para-substituted 4-chlorophenoxy analog [2]. QSAR models confirm that cyclic substituents and their spatial orientation are primary drivers of cytotoxic potency, meaning that simple 6-alkyl or unsubstituted 6H-indolo[2,3-b]quinoxalines will not recapitulate the binding geometry or the resulting cellular activity profile [1].

4-Chloro Isomer para-substitution may shift DNA-interaction geometry and lipophilic profile; binding accommodation and target engagement may differ from the ortho isomer
6-Alkyl Analogs Unsubstituted or simple 6-alkyl indoloquinoxalines lack the aryloxyethyl side chain; QSAR models indicate cyclic substituent spatial orientation may not transfer
Non-Fused Quinoxalines Mono-quinoxaline or non-fused indole derivatives lack the tetracyclic π-surface; class-level DNA thermal stabilization may differ by 3- to 10-fold

Differentiation from Closest Structural Analogs


ortho- vs para-Chlorophenoxy Substitution and Lipophilicity

This compound is the 2-chlorophenoxy positional isomer, as confirmed by NMR spectroscopy of the analogous 4-chloro derivative [1]. In SAR campaigns, shifting chlorine from the para to the ortho position alters the spatial trajectory of the side chain, directly impacting DNA groove accommodation. QSAR models developed on 6H-indolo[2,3-b]quinoxaline derivatives identify logP and steric parameters of the N6 substituent as key determinants of HL-60 cytotoxicity; the ortho-chloro configuration yields a distinct lipophilic profile compared to the para isomer, which can translate into differential membrane permeability and target engagement [2].

ortho vs para Substitution
Class-level inference
Distinct steric conformation and predicted lipophilic profile
Supports SAR expansion for halogen positional effects
No direct experimental ClogP or IC₅₀ comparison available for ortho vs para isomers; QSAR trend reported
DNA intercalation QSAR lipophilicity cancer cell cytotoxicity

DNA Intercalation: Indoloquinoxaline Scaffold vs Non-Fused Quinoxalines

Indolo[2,3-b]quinoxalines as a class display high thermal stabilization of DNA duplexes upon intercalation, a property that distinguishes them from mono-quinoxaline or non-fused indole derivatives [1]. The presence of the fused tetracyclic system provides a larger π-surface for π-π stacking with DNA base pairs, increasing DNA binding affinity by an order of magnitude compared to simple quinoxaline intercalators [1]. While direct ΔTm data for the target compound are not published, its scaffold is identical to those that demonstrate ΔTm values of 8–15 °C in DNA melting studies, indicating a high intrinsic binding potential [1].

DNA Thermal Stabilization
Class-level inference
Reported class-level ΔTm 8–15 °C
Supports DNA intercalation screening context
Scaffold-identical class evidence from DNA melting studies; no direct ΔTm for target compound
DNA binding intercalation thermal stability anticancer

Cytotoxicity Selectivity vs Classic DNA Alkylators in Leukemia Models

In head-to-head cytotoxicity panels, close structural analogs from the 6H-indolo[2,3-b]quinoxaline series (e.g., compound 5h) show IC₅₀ values of 71 µmol/mL against Molt 4/C8 and 117 µmol/mL against CEM leukemia cells [1]. While melphalan, a clinical DNA alkylator, exhibits IC₅₀ values of 3.2 µmol/mL and 2.5 µmol/mL respectively, the indoloquinoxalines demonstrate a different mechanism of action (intercalation vs. alkylation) that underlies their distinct activity profile and resistance pattern [1]. The target compound, by virtue of its ortho-chlorophenoxy substitution, is expected to exhibit a unique cytotoxicity fingerprint within this class [2].

Cytotoxicity vs DNA Alkylators
Cross-study comparable
Class analog IC₅₀ 71–117 µmol/mL in leukemia cell lines
Supports non-alkylating mechanism differentiation context
Compared to melphalan IC₅₀ 2.5–3.2 µmol/mL; 72h MTT assay; Molt 4/C8 and CEM cell lines
cytotoxicity leukemia HL-60 selectivity melphalan

Application Scenarios for Indoloquinoxaline DNA Intercalator


SAR Expansion for Halogen-Substituted Indoloquinoxalines

Medicinal chemistry teams progressing from the 4-chlorophenoxy lead series can use this ortho-chloro positional isomer to systematically probe the steric and electronic requirements of the DNA intercalation pocket. The distinct NMR and chromatographic profile relative to the para isomer provides an orthogonal chemical probe for the same biological target space [1]. Integration into HL-60 cytotoxicity screening cascades, alongside the published QSAR model, can directly test predictions regarding the influence of halogen position on pIC₅₀ [2].

DNA-Intercalator Libraries for Alkylator-Resistant Cancer

Given the established non-alkylating, intercalative mechanism of the indoloquinoxaline class [1], this compound is a valuable entry for constructing small-molecule libraries specifically designed to screen against melphalan-resistant and other alkylator-refractory leukemia cell lines. Its procurement enables the addition of a halogen-bearing, N6-aryloxyethyl variant that is underrepresented in commercial screening collections.

Spectroscopic Reference Standard for Positional Isomer ID

The compound serves as a high-purity reference standard for the ortho-chlorophenoxy regioisomer in analytical chemistry and quality control workflows. Its unique chemical shift pattern in ¹H NMR (distinct from the SpectraBase-deposited 4-chloro isomer [2]) facilitates unambiguous isomer identification in reaction monitoring and impurity profiling during scale-up synthesis of indoloquinoxaline candidates.

Application
Selection Property
Validation Focus
Halogen-SAR expansion studies
Positional isomer structural review
ortho-substitution steric and electronic context
Alkylator-refractory cell-model screening
Non-alkylating intercalation mechanism
DNA-interaction pathway response context
Regioisomer identity control
Analytical reference profile
NMR profiling and impurity monitoring
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